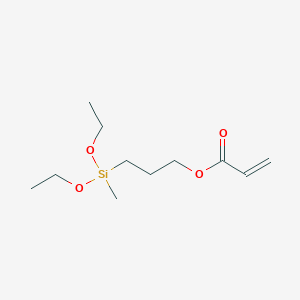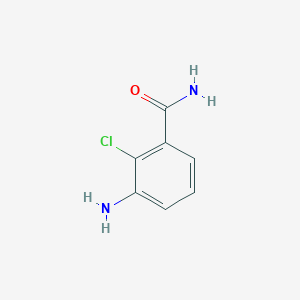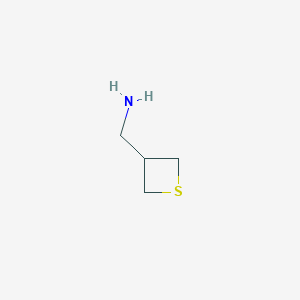
3-(Diethoxy(methyl)silyl)propyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethoxy(methyl)silyl)propyl acrylate is an organosilicon compound with the molecular formula C10H20O4Si. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxy(methyl)silyl)propyl acrylate typically involves the reaction of 3-chloropropyl acrylate with diethoxymethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
3-(Diethoxy(methyl)silyl)propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Polymerization: It can undergo free radical polymerization to form polymers with acrylate groups.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Condensation: Catalysts such as tin octoate or titanium alkoxides.
Major Products Formed
Hydrolysis: Silanol derivatives.
Polymerization: Polyacrylates with silane functionalities.
Condensation: Siloxane-linked polymers.
科学研究应用
3-(Diethoxy(methyl)silyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of surfaces for cell culture and tissue engineering.
Medicine: Utilized in the development of drug delivery systems and biomedical coatings.
Industry: Applied in the production of adhesives, sealants, and coatings with enhanced adhesion and durability.
作用机制
The mechanism of action of 3-(Diethoxy(methyl)silyl)propyl acrylate involves the formation of covalent bonds with both organic and inorganic substrates. The acrylate group can undergo polymerization to form long polymer chains, while the silane group can react with hydroxyl groups on surfaces to form strong siloxane bonds. These interactions result in materials with improved mechanical properties, chemical resistance, and adhesion.
相似化合物的比较
Similar Compounds
- 3-(Dimethoxy(methyl)silyl)propyl acrylate
- 3-(Trimethoxysilyl)propyl acrylate
- 3-(Methyldiethoxysilyl)propyl acrylate
Uniqueness
Compared to similar compounds, 3-(Diethoxy(methyl)silyl)propyl acrylate offers a unique combination of reactivity and stability. The presence of diethoxy groups provides a balance between hydrolytic stability and reactivity, making it suitable for a wide range of applications. Additionally, its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane-based acrylates.
属性
IUPAC Name |
3-[diethoxy(methyl)silyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-5-11(12)13-9-8-10-16(4,14-6-2)15-7-3/h5H,1,6-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWIZRDPCQAYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCOC(=O)C=C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148761.png)

![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)
![4-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148766.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)
